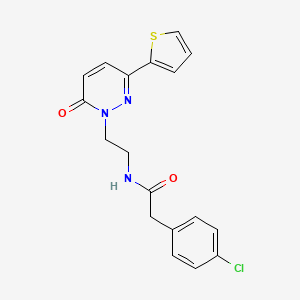
2-(4-chlorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H16ClN3O2S and its molecular weight is 373.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(4-chlorophenyl)-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, including antitumor, antibacterial, and anti-inflammatory effects.
Chemical Structure and Properties
The molecular formula of the compound is C18H16ClN3O2S with a molecular weight of 373.9 g/mol. The structure features a chlorophenyl group, a pyridazine moiety, and a thiophene ring, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H16ClN3O2S |
| Molecular Weight | 373.9 g/mol |
| Melting Point | Not Available |
| CAS Number | 946239-31-2 |
Synthesis
The synthesis of this compound involves multi-step reactions beginning with the appropriate thiophene and pyridazine derivatives. The reaction typically utilizes reagents such as potassium hydroxide and phenyl isothiocyanate under controlled conditions to yield the desired product with high purity.
Antitumor Activity
Research indicates that derivatives of compounds featuring the pyridazine skeleton exhibit promising antitumor properties. Specifically, studies have shown that related compounds inhibit dihydrofolate reductase and tyrosine kinases, which are crucial for cancer cell proliferation. For instance, compounds with similar structures have demonstrated IC50 values in the micromolar range against various cancer cell lines .
Antibacterial Activity
The antibacterial potential of this compound has been evaluated against several bacterial strains. Preliminary tests using the agar disc diffusion method revealed moderate activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar scaffolds have shown significant inhibition rates against E. coli and Staphylococcus aureus .
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Studies suggest that it may modulate pathways involved in inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases .
Case Studies
Several studies highlight the biological efficacy of this compound:
- Antitumor Study : A study conducted on a series of pyridazine derivatives demonstrated that compounds with similar structures to this compound exhibited IC50 values ranging from 10 to 50 μM against various cancer cell lines .
- Antibacterial Evaluation : In a comparative study, the compound was tested against resistant strains of bacteria where it showed an inhibition rate of approximately 60% at concentrations around 100 μM .
- Inflammation Model : In vivo studies using animal models indicated that treatment with related compounds resulted in a significant reduction in paw edema, suggesting effective anti-inflammatory properties .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-14-5-3-13(4-6-14)12-17(23)20-9-10-22-18(24)8-7-15(21-22)16-2-1-11-25-16/h1-8,11H,9-10,12H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWBKDQSLAIPPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













